Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
Description
Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethoxymethyl group at the 5-position and an oxoacetate ester moiety at the 2-position. Its molecular formula is C₉H₁₃N₃O₄S, with a molecular weight of 259.29 g/mol (estimated). The ethoxymethyl group (–OCH₂CH₃) contributes to its moderate lipophilicity, while the oxoacetate ester (–COOEt) enhances reactivity in nucleophilic substitution or hydrolysis reactions. This compound is primarily used in medicinal chemistry research, particularly in enzyme inhibition studies and as a precursor for bioactive derivatives .
Properties
IUPAC Name |
ethyl 2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-3-15-5-6-11-12-9(17-6)10-7(13)8(14)16-4-2/h3-5H2,1-2H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPWHMNYNLSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate typically involves the reaction of ethyl oxalyl chloride with 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate has been studied for its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli when modified with ethoxymethyl groups . This suggests that this compound could be a promising candidate for developing new antibiotics.
Anti-inflammatory Properties
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro.
Research Findings:
In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Pesticidal Activity
The compound's unique structure allows it to function as a pesticide. Research has indicated that thiadiazole-based compounds can serve as effective fungicides and insecticides.
Field Trials:
Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations and improved crop yields compared to untreated controls . This positions the compound as a viable option for sustainable agriculture practices.
Polymer Chemistry
This compound is being investigated for its potential use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.
Experimental Results:
Research has shown that incorporating this compound into polymer matrices can improve tensile strength and thermal stability . This could lead to advancements in materials used for packaging and construction.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmacology | Antimicrobial agent | Effective against S. aureus, E. coli |
| Anti-inflammatory properties | Inhibits TNF-alpha and IL-6 production | |
| Agriculture | Pesticide | Reduces pest populations; improves crop yields |
| Material Science | Polymer cross-linking agent | Enhances mechanical properties of polymers |
Mechanism of Action
The mechanism of action of Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at the 5-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
| Compound Name (CAS) | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (CAS not provided) | –OCH₂CH₃ | C₉H₁₃N₃O₄S | 259.29 | Moderate lipophilicity; potential enzyme inhibition . |
| Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (510763-29-8) | –OCH₃ | C₈H₁₁N₃O₄S | 245.26 | Higher polarity than ethoxymethyl analog; shorter synthesis route . |
| Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (510763-27-6) | –CH(CH₃)₂ | C₁₀H₁₅N₃O₃S | 257.31 | Increased steric bulk; reduced solubility in polar solvents . |
| Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate (107811-08-5) | –CH₂CH₂CH₃ | C₉H₁₃N₃O₃S | 243.28 | Enhanced lipophilicity; suitable for lipid-based formulations . |
| Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (79525-87-4) | –CH₂CH(CH₃)₂ | C₁₀H₁₅N₃O₃S | 257.31 | Steric hindrance limits enzyme binding; lower bioactivity . |
| Ethyl 2-oxo-2-([5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino)acetate (519170-72-0) | –CF₃ | C₇H₇F₃N₃O₃S | 285.21 | Strong electron-withdrawing effect; improved metabolic stability . |
Stability and Commercial Availability
- Stability :
- Commercial Status: Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (CAS 510763-29-8) and ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (CAS 510763-27-6) are listed as discontinued by suppliers like CymitQuimica, possibly due to niche demand or synthesis challenges .
Biological Activity
Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate, with the CAS number 797781-90-9 and molecular formula C9H13N3O4S, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with ethyl chloroacetate. The process may include several steps such as the formation of hydrazine derivatives followed by cyclization and functionalization to yield the final product. Although specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized with similar methodologies, demonstrating the versatility of thiadiazole chemistry in medicinal applications .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds containing a thiadiazole nucleus have shown significant cytotoxic activity against various cancer cell lines. In particular, derivatives with enhanced lipophilicity and structural modifications have demonstrated improved interactions with biological targets .
A study evaluating the cytotoxic activity of various thiadiazole derivatives indicated that compounds similar to this compound exhibited promising results against HeLa and MCF-7 cell lines. For example, a derivative with a similar structure showed an IC50 value of 29 μM against HeLa cells . This suggests that this compound may possess comparable anticancer efficacy.
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties. Research has indicated that certain substituted thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies on related compounds have shown effectiveness against various pathogens, suggesting that this compound could potentially display similar antimicrobial effects .
Case Studies and Research Findings
- Cytotoxic Activity Evaluation :
- Structure-Activity Relationship (SAR) :
Summary Table of Biological Activities
| Activity Type | Compound Example | IC50 Value (μM) | Cell Line Tested |
|---|---|---|---|
| Cytotoxic | Thiadiazole derivative (similar) | 29 | HeLa |
| Antimicrobial | Various substituted thiadiazoles | Not specified | Various pathogens |
Q & A
Q. What are the optimized synthetic routes for Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate, and how do reaction conditions influence yield?
The synthesis can be adapted from methods for structurally similar 1,3,4-thiadiazole derivatives. A general approach involves:
- Step 1 : Condensation of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with ethyl glyoxylate or its equivalents under reflux in ethanol with sodium ethoxide as a base .
- Step 2 : Optimization of solvent (e.g., THF or ethanol) and catalysts (e.g., triethylamine) to improve yield. For example, refluxing in tetrahydrofuran (THF) with triethylamine increased yields to ~65% in analogous reactions .
- Critical factors : Reaction time (5–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.1 for amine to ester) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be analyzed?
- FTIR : Look for C=O stretches of the oxoacetate group (~1730 cm⁻¹) and N-H stretches of the thiadiazole amino group (~3170 cm⁻¹) .
- ¹H NMR : Ethyl ester protons appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂). The ethoxymethyl group shows a singlet for CH₂O (δ 3.5–3.7 ppm) .
- ¹³C NMR : Confirm the carbonyl carbons (C=O) at δ 165–175 ppm and thiadiazole ring carbons at δ 150–160 ppm .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., A549, MCF7) at concentrations of 10–100 μM, with doxorubicin as a positive control .
- Antimicrobial activity : Test via broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Screen against acetylcholinesterase or kinases using colorimetric assays (e.g., Ellman’s method) .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?
- Protocol : Prepare the ligand (target compound) and receptor (e.g., EGFR kinase) in PDBQT format. Use a grid box centered on the active site (20 ų). Run docking with exhaustiveness = 20 for accuracy .
- Analysis : Focus on hydrogen bonds between the thiadiazole NH and receptor residues (e.g., Asp831 in EGFR) and hydrophobic interactions with the ethoxymethyl group .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib: ΔG ≈ -10 kcal/mol) .
Q. How can structural modifications at the 5-position of the thiadiazole ring enhance bioactivity?
- Rational design : Replace ethoxymethyl with bulkier groups (e.g., benzyl) to improve hydrophobic binding. Use QSAR models to predict logP and polar surface area .
- Synthetic routes : Adapt methods from analogs, such as coupling with benzyl chloride under Ullmann conditions .
- Case study : Derivatives with 4-methoxybenzamido substituents showed 40% higher cytotoxicity against HEPG2 cells .
Q. How to resolve contradictions in reported biological activities of structurally similar 1,3,4-thiadiazole derivatives?
- Data analysis : Compare substituent effects. For example, methoxymethyl analogs (CAS 510763-29-8) showed lower cytotoxicity (<10% inhibition) than isopropyl derivatives (CAS 510763-27-6), suggesting steric hindrance impacts activity .
- Experimental validation : Synthesize both analogs and test under identical conditions (e.g., 50 μM, 48-hour exposure) .
- Statistical tools : Apply ANOVA to assess significance (p < 0.05) in bioactivity differences .
Q. What computational methods can elucidate the compound’s stability and reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
- MD simulations : Simulate solvation in water (TIP3P model) for 100 ns to assess conformational stability .
- ADMET prediction : Use SwissADME to estimate bioavailability (%ABS = 65–70) and toxicity (LD50 ~300 mg/kg) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
